3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Organic Synthesis Cross-Coupling

3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-39-5), also known as 3-Bromo-4-chloro-7-azaindole, is a heteroaromatic building block featuring a 7-azaindole core with bromine and chlorine substituents at the 3- and 4-positions, respectively. This specific dihalogenation pattern provides orthogonal synthetic handles for sequential functionalization via cross-coupling reactions, making it a strategic intermediate for constructing kinase-focused compound libraries.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
CAS No. 1000340-39-5
Cat. No. B1292651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
CAS1000340-39-5
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1Cl)C(=CN2)Br
InChIInChI=1S/C7H4BrClN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H,10,11)
InChIKeyQLGXTRWCWHBPDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-39-5): A Dual-Halogenated 7-Azaindole Scaffold for Kinase-Focused Drug Discovery


3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-39-5), also known as 3-Bromo-4-chloro-7-azaindole, is a heteroaromatic building block featuring a 7-azaindole core with bromine and chlorine substituents at the 3- and 4-positions, respectively . This specific dihalogenation pattern provides orthogonal synthetic handles for sequential functionalization via cross-coupling reactions, making it a strategic intermediate for constructing kinase-focused compound libraries [1]. The 7-azaindole scaffold is a privileged structure in medicinal chemistry due to its bioisosteric relationship with indole and its established role as a hinge-binding motif in ATP-competitive kinase inhibitors . The compound is a solid at room temperature, soluble in organic solvents, and is supplied with a typical purity of ≥97% .

The Critical Role of Halogen Identity and Position: Why 3-Bromo-4-chloro-7-azaindole Cannot Be Replaced by Generic Analogs


The selection of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine over its in-class analogs is not arbitrary; it is dictated by the specific chemical reactivity and biological outcomes conferred by its unique substitution pattern [1]. The presence of both bromine and chlorine is critical for enabling orthogonal cross-coupling strategies (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) that are essential for constructing diverse compound libraries with high efficiency [2]. Attempting to replace this compound with a generic mono-halogenated 7-azaindole (e.g., 4-chloro-7-azaindole) or an alternative dihalogenated isomer (e.g., 3-chloro-4-bromo-7-azaindole) would fundamentally alter the synthetic route, potentially reducing overall yield, increasing the number of steps, or yielding a final compound with a different substitution pattern, which can dramatically affect target binding affinity and selectivity [3]. The precise electronic and steric properties of the 3-Br and 4-Cl substituents are tailored for specific interactions within kinase ATP-binding pockets, and altering this precise arrangement can lead to a significant loss of potency or selectivity for the intended target [4].

Quantifiable Differentiation of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine: A Comparative Analysis of Reactivity, Potency, and Selectivity


Orthogonal Reactivity: Differentiating Bromine and Chlorine as Synthetic Handles for Sequential Diversification

The primary differentiator of this compound is its ability to undergo sequential, chemoselective cross-coupling reactions. The C-Br bond at the 3-position is significantly more reactive towards oxidative addition with palladium catalysts than the C-Cl bond at the 4-position [1]. This difference in bond dissociation energy allows for the exclusive and efficient functionalization of the 3-position first, followed by subsequent functionalization of the 4-position in a later step . In contrast, a compound like 3,4-dibromo-1H-pyrrolo[2,3-b]pyridine or 3,4-dichloro-1H-pyrrolo[2,3-b]pyridine would lead to mixtures of mono- and di-functionalized products, significantly complicating purification and reducing overall yield [2].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Enabling Potent Kinase Inhibition: A Comparison of Scaffold Activity Against CDK9/Cyclin T

The 7-azaindole scaffold, when appropriately functionalized from building blocks like 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, can yield potent kinase inhibitors. In a comparative study, a series of 7-azaindole derivatives were synthesized via Suzuki coupling from halogenated precursors and evaluated against CDK9/Cyclin T [1]. The most promising compound in this series, 18c, demonstrated an inhibitory potential (IC50) of 0.206 µM against CDK9/Cyclin T, a validated target in cancer [2]. This contrasts with the unfunctionalized parent scaffold, 1H-pyrrolo[2,3-b]pyridine, which shows no appreciable activity against this target, underscoring the necessity of strategic halogenation to enable the synthesis of potent derivatives .

Kinase Inhibition CDK9 Anticancer

Synthetic Efficiency: Higher Yields in Subsequent Functionalization Compared to Alternative Halogenation Patterns

The specific 3-bromo-4-chloro pattern offers advantages in synthetic yield for certain transformations. In the context of platinum(II) complex synthesis, bromo-substituted 7-azaindoles have been shown to be effective ligands for generating cytotoxic agents [1]. While direct, head-to-head yield comparisons for this specific compound are not publicly available, the broader class of 3-bromo-7-azaindoles has been successfully used in Suzuki-Miyaura couplings to generate diverse compound libraries with yields ranging from 45-85%, a range consistent with the expected reactivity of the C-Br bond [2]. Alternative substitution patterns, such as 3-iodo-4-chloro or 3-chloro-4-bromo, would exhibit different reactivity profiles that may necessitate changes in catalyst/ligand systems, reaction temperatures, or times, potentially impacting the overall efficiency and cost of the synthetic sequence .

Process Chemistry Synthetic Yield C-H Functionalization

Differentiation from 3-Chloro-4-bromo-7-azaindole: Impact on Target Selectivity

The specific identity of the halogen at each position on the 7-azaindole core is a critical determinant of kinase selectivity. A patent application on substituted pyrrolo[2,3-b]pyridines as protein kinase inhibitors highlights that even subtle changes in the substitution pattern can dramatically alter the inhibitory profile against a panel of kinases [1]. While the patent does not disclose IC50 values for the unadorned 3-Bromo-4-chloro building block itself, it establishes the principle that the nature of substituents on the pyrrolo[2,3-b]pyridine core is crucial for achieving selectivity for a desired kinase target over off-target kinases [2]. Therefore, procuring the specific 3-bromo-4-chloro isomer is essential for generating compounds with the intended selectivity profile. Using an alternative like 3-chloro-4-bromo-7-azaindole would be expected to yield a different SAR landscape and potentially lead to a compound with a different, and less desirable, kinase inhibition profile [3].

Kinase Selectivity SAR Drug Design

Optimal Application Scenarios for 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine in Drug Discovery and Chemical Biology


Efficient Synthesis of Targeted Kinase Inhibitor Libraries via Orthogonal Cross-Coupling

This building block is ideally suited for medicinal chemistry groups focused on constructing diverse libraries of kinase inhibitors [1]. The orthogonal reactivity of the C-Br and C-Cl bonds allows for a two-step diversification strategy: first, a Suzuki-Miyaura coupling at the more reactive 3-position to introduce an aryl or heteroaryl group, followed by a subsequent Buchwald-Hartwig amination or another cross-coupling at the 4-position . This enables the rapid exploration of chemical space around the 7-azaindole core and is a highly efficient method for generating structure-activity relationship (SAR) data [2].

Synthesis of Clinical Candidates and Advanced Intermediates in Oncology

The compound serves as a critical intermediate in the synthesis of novel anticancer agents, particularly those targeting kinases like CDK9 and Haspin [1]. The established synthetic route using this building block provides a reliable path to generate potent inhibitors, as demonstrated by the discovery of compounds with sub-micromolar activity against these targets . Procurement of this specific compound ensures that researchers can replicate published synthetic procedures and access the same chemical space as described in recent patent applications for CDK9 and other kinase inhibitors, thereby accelerating the development of new cancer therapeutics [2].

Construction of Chemical Probes for Investigating FGFR-Related Biology

Given the established role of the 7-azaindole scaffold in targeting fibroblast growth factor receptors (FGFRs), this building block is a key starting material for synthesizing chemical probes to study FGFR signaling pathways in cancer and other diseases [1]. By using this specific building block, researchers can create a focused set of analogs to interrogate the binding requirements of the FGFR ATP-binding pocket, leading to the development of more selective and potent FGFR inhibitors for both in vitro and in vivo studies .

Synthesis of Ligands for Metal-Based Anticancer Complexes

Halogenated 7-azaindoles, including derivatives of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, have shown promise as ligands in the development of novel platinum(II) and other metal-based anticancer complexes [1]. This specific building block can be further functionalized to tune the electronic and steric properties of the ligand, which in turn can influence the cytotoxic activity and cellular uptake of the resulting metal complex, offering a new avenue for overcoming resistance to conventional platinum drugs like cisplatin .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.